molecular formula C29H27NO2 B14347205 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline CAS No. 93561-27-4

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline

Cat. No.: B14347205
CAS No.: 93561-27-4
M. Wt: 421.5 g/mol
InChI Key: OAPVNBKUMUZAAC-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of methoxy groups and a phenyl ring structure, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, followed by further functionalization to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

    Oxidation: Quinones, oxidized phenyl derivatives

    Reduction: Ethyl-substituted aniline derivatives

    Substitution: Halogenated or nitrated aniline derivatives

Scientific Research Applications

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 4-Methoxyphenylacetonitrile
  • 2-(4-Methoxyphenyl)ethylamine

Uniqueness

4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline is unique due to its specific structural features, such as the presence of multiple methoxy groups and the ethenyl linkage

Properties

CAS No.

93561-27-4

Molecular Formula

C29H27NO2

Molecular Weight

421.5 g/mol

IUPAC Name

N,N-bis(4-methoxyphenyl)-4-[2-(4-methylphenyl)ethenyl]aniline

InChI

InChI=1S/C29H27NO2/c1-22-4-6-23(7-5-22)8-9-24-10-12-25(13-11-24)30(26-14-18-28(31-2)19-15-26)27-16-20-29(32-3)21-17-27/h4-21H,1-3H3

InChI Key

OAPVNBKUMUZAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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